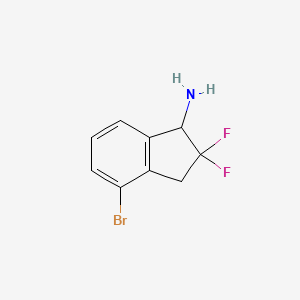

4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

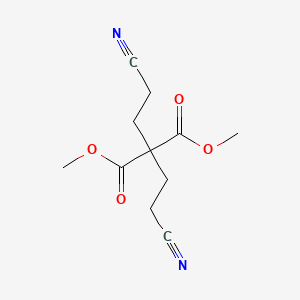

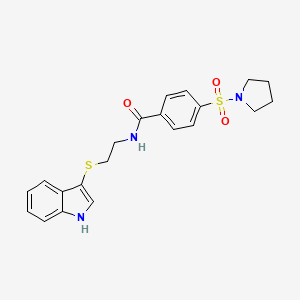

“4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride” is a chemical compound with the CAS Number: 2225154-11-8. It has a molecular weight of 333.61 .

Molecular Structure Analysis

The IUPAC name for this compound is this compound. The InChI code for this compound is 1S/C7H6BrClO4S2/c8-4-3-5 (15 (9,10)11)14-6 (4)7-12-1-2-13-7/h3,7H,1-2H2 .科学的研究の応用

Organometallic Synthesis

4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride has applications in organometallic synthesis. A study by Rieke and Kim (2011) demonstrated the preparation of 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide, a compound structurally related to this compound, by inserting active zinc into a similar brominated furan derivative. This organozinc compound was effectively coupled with aryl halides and acid chlorides, yielding coupling products in good to excellent yields (Rieke & Seung‐Hoi Kim, 2011).

Crystal Structure Analysis

Pu et al. (2005) reported on the crystal structure of a compound derived from 2-methylthiophene, which underwent a series of reactions including bromination and sulfonation with 1,3-dioxolane groups. This study contributes to the understanding of the structural properties of related compounds, including this compound, which is crucial for applications in crystallography and material sciences (S. Pu et al., 2005).

Sulfonylation and Protecting Group in Amine Synthesis

Sakamoto et al. (2006) synthesized 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a compound bearing resemblance to this compound. This compound was used as a versatile sulfonating agent for amines, highlighting the potential of such compounds in organic synthesis, particularly in sulfonylation reactions and as protecting groups in amine synthesis (Izumi Sakamoto et al., 2006).

Photostabilization in Polymer Science

Balakit et al. (2015) explored the use of new thiophene derivatives, including brominated thiophene compounds, as photostabilizers for poly(vinyl chloride). This research indicates the potential use of brominated thiophene derivatives, similar to this compound, in enhancing the photostability of polymers (A. Balakit et al., 2015).

作用機序

Target of Action

Compounds of similar structure are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be various organic groups involved in these reactions.

Mode of Action

The mode of action of 4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation.

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions , it may facilitate the formation of new carbon–carbon bonds, thereby enabling the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reagents, the temperature and pressure of the reaction environment, and the specific catalysts used .

特性

IUPAC Name |

4-bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO4S2/c8-4-3-5(15(9,10)11)14-6(4)7-12-1-2-13-7/h3,7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBZJCSJRIJDCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=C(S2)S(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454038.png)

![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2454043.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2454047.png)

![5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2454051.png)

![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B2454056.png)